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Compound of Interest

Compound Name:
4-hydroxy-N,N-

dimethylbutanamide

Cat. No.: B2502189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of recently synthesized N-

hydroxybutanamide derivatives. The data presented is compiled from a study focused on the

preparation, matrix metalloproteinase (MMP) inhibition, and in vitro cytotoxicity of these novel

compounds. The objective is to offer a clear, data-driven comparison to aid in the evaluation of

their potential as anticancer agents.

Quantitative Cytotoxicity Data
The cytotoxic activity of five novel N-hydroxybutanamide derivatives was assessed against a

panel of four human cancer cell lines and two non-cancerous cell lines. The half-maximal

inhibitory concentration (IC50) values, which represent the concentration of a compound

required to inhibit the growth of 50% of the cells, were determined after 72 hours of exposure.

The results, summarized in the table below, indicate that the compounds generally exhibit low

toxicity to the tested cell lines, with IC50 values mostly exceeding 100 μM.[1]
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Compoun
d

A-172
(Glioblast
oma)

U-251 MG
(Glioblast
oma)

HeLa
(Cervical
Carcinom
a)

HepG2
(Hepatoc
ellular
Carcinom
a)

FetMSC
(Fetal
Mesench
ymal
Stem
Cells)

Vero
(Monkey
Kidney
Epithelial
Cells)

1 >500 >500 >500 >500 >500 >500

2 350 ± 20 400 ± 10 180 ± 10 200 ± 20 >500 >500

3 300 ± 10 350 ± 20 150 ± 10 180 ± 10 >500 >500

4 >500 450 ± 20 >500 >500 >500 >500

5 200 ± 10 250 ± 10 100 ± 10 120 ± 10 400 ± 20 450 ± 20

Data presented as IC50 values in μM. Data sourced from a 2023 study on new derivatives of

N-hydroxybutanamide.[1]

Notably, derivatives with a benzohydrazide moiety containing a meta- or para-nitro group

(compounds 2 and 3) showed higher toxicity towards carcinoma cells compared to the ortho-

nitro group derivative (compound 1).[1] Furthermore, replacing the nitro group with a methoxy

group at the ortho position (compound 5) resulted in the highest toxicity among the tested

compounds against the carcinoma cell lines.[1] The non-cancerous cell lines, FetMSC and

Vero, were the least sensitive to all tested compounds, suggesting a degree of selectivity for

cancer cells.[1][2]

Experimental Protocols
The cytotoxicity of the N-hydroxybutanamide derivatives was determined using the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Culture and Seeding:

Human glioblastoma cells (A-172 and U-251 MG), human cervical carcinoma cells (HeLa),

human hepatocellular carcinoma cells (HepG2), fetal bone marrow stem cells (FetMSC), and

African green monkey kidney epithelial cells (Vero) were used.[1]
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Cells were seeded in 96-well plates at densities of 5 × 10⁴ cells/mL (A-172, Vero, HeLa), 7 ×

10⁴ cells/mL (HepG2, U-251 MG), or 10 × 10⁴ cells/mL (FetMSC).[1]

The U-251 MG cell medium was supplemented with 1 mM sodium pyruvate.[1]

Compound Treatment:

Twenty-four hours after seeding, the cells were treated with the N-hydroxybutanamide

derivatives at concentrations ranging from 7.8 μM to 500 μM.[1]

All compounds were initially dissolved in DMSO and then diluted with the incubation medium

to the final concentrations immediately before use.[1]

MTT Assay:

After a 72-hour incubation period with the compounds, the MTT assay was performed to

assess cell viability.[1]

Visualizing the Proposed Mechanism of Action
The antitumor and antimetastatic effects of certain N-hydroxybutanamide derivatives, such as

the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, are linked to their ability to

inhibit matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and MMP-14.[1][2] The

following diagram illustrates the proposed signaling pathway.
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Hydroxybutanamide Derivative Action

Cellular Consequences
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Experimental Workflow for Cytotoxicity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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